Cas no 2229414-35-9 (3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol)

3-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a brominated 1,3-dioxaindan core. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which includes an amino group, a hydroxyl group, and a bromine substituent, making it a versatile intermediate for pharmaceutical and fine chemical applications. The presence of both amino and hydroxyl functionalities allows for further derivatization, while the bromine atom offers opportunities for cross-coupling reactions. Its rigid dioxaindan scaffold may contribute to stereochemical control in asymmetric synthesis. The compound is typically handled under controlled conditions due to its reactive groups.
3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol structure
2229414-35-9 structure
Product Name:3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol
CAS No:2229414-35-9
MF:C10H12BrNO3
MW:274.11118221283
CID:6005088
PubChem ID:165883035
Update Time:2025-10-31

3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol
    • 2229414-35-9
    • EN300-1991534
    • Inchi: 1S/C10H12BrNO3/c11-8-2-10-9(14-5-15-10)1-7(8)6(3-12)4-13/h1-2,6,13H,3-5,12H2
    • InChI Key: BMFUBQDWNLOEQQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=CC=1C(CO)CN)OCO2

Computed Properties

  • Exact Mass: 273.00006g/mol
  • Monoisotopic Mass: 273.00006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.7Ų

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Additional information on 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol

Recent Advances in the Study of 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol (CAS: 2229414-35-9)

In recent years, the compound 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol (CAS: 2229414-35-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated indan scaffold and amino alcohol functionality, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanistic insights, paving the way for its potential use in drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol, highlighting its efficient production through a multi-step process involving bromination and subsequent functional group transformations. The researchers emphasized the compound's high yield and purity, which are critical for its application in preclinical studies. Additionally, the study provided detailed spectroscopic data (NMR and MS) to confirm the compound's structure, ensuring reproducibility for future research.

Pharmacological evaluations of 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol have revealed its activity as a modulator of specific neurotransmitter receptors, particularly those involved in neurological disorders. In vitro assays demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in treating depression and Parkinson's disease. Furthermore, the compound exhibited low cytotoxicity in human cell lines, indicating a favorable safety profile for further development.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's mechanism of action at the molecular level. Using X-ray crystallography and molecular docking simulations, the researchers identified key interactions between 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol and its target receptors. These findings provide a structural basis for optimizing the compound's efficacy and selectivity, which could lead to the development of next-generation therapeutics.

In conclusion, the latest research on 3-amino-2-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol (CAS: 2229414-35-9) underscores its potential as a versatile scaffold for drug discovery. Its synthetic accessibility, pharmacological activity, and mechanistic clarity make it a promising candidate for further investigation. Future studies should focus on in vivo efficacy and toxicity assessments to advance this compound toward clinical trials.

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